molecular formula C5H7N3O2 B12825786 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide

1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide

Cat. No.: B12825786
M. Wt: 141.13 g/mol
InChI Key: QJFAFQMLARNVIN-UHFFFAOYSA-N
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Description

1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 1-position, a keto group at the 4-position, and a carboxamide group at the 5-position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide typically involves the condensation of glyoxal with ammonia, followed by further functionalization steps. One common method is the reaction of glyoxal with ammonia to form imidazole, which is then methylated and oxidized to introduce the keto group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    1-methylimidazole: Lacks the keto and carboxamide groups.

    4,5-dihydro-1H-imidazole-5-carboxamide: Lacks the methyl and keto groups[][8].

Uniqueness

1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide is unique due to the presence of both the keto and carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-methyl-5-oxo-4H-imidazole-4-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-8-2-7-5(10)3(8)4(6)9/h2-3H,1H3,(H2,6,9)

InChI Key

QJFAFQMLARNVIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C1C(=O)N

Origin of Product

United States

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